
2-((6-Chloropyridazin-3-yl)oxy)quinoxaline
Overview
Description
2-((6-Chloropyridazin-3-yl)oxy)quinoxaline is a heterocyclic compound with the molecular formula C12H7ClN4O and a molecular weight of 258.66 g/mol . This compound is characterized by the presence of a quinoxaline ring system, which is fused with a pyridazine ring substituted with a chlorine atom at the 6-position and an oxygen atom linking the two rings.
Preparation Methods
The synthesis of 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline typically involves the reaction of 2,6-dichloroquinoxaline with 6-chloropyridazin-3-ol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-chloropyridazin-3-ol attacks the chlorine atom at the 2-position of 2,6-dichloroquinoxaline, resulting in the formation of this compound .
Chemical Reactions Analysis
2-((6-Chloropyridazin-3-yl)oxy)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom at the 6-position of the pyridazine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The quinoxaline ring system can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones, forming Schiff bases and other condensation products.
Scientific Research Applications
Antimicrobial Properties
Quinoxaline derivatives, including 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline, have demonstrated significant antimicrobial activity. Studies indicate that these compounds are effective against a variety of bacterial strains, showcasing their potential as antibacterial agents . The presence of halogen atoms such as chlorine enhances their lipophilicity and bioavailability, contributing to their efficacy against infections .
Anticancer Applications
Research has highlighted the potential of quinoxaline derivatives in targeting specific cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth. In vitro studies have reported IC50 values in the low micromolar range against various cancer cell lines, suggesting that these compounds could serve as effective anticancer drugs .
Anti-inflammatory Effects
Some quinoxaline derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The unique structure of this compound may influence its interaction with biological targets involved in inflammatory pathways.
Anticancer Activity Evaluation
In a study evaluating the anticancer properties of various quinoxaline derivatives, this compound was tested against HCT-116 and MCF-7 cell lines. The compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, outperforming established anticancer drugs like doxorubicin (IC50 = 3.23 µg/mL) .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of quinoxaline derivatives, including this compound, demonstrated effectiveness against multiple bacterial strains with varying degrees of resistance, indicating its potential role in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-((6-Chloropyridazin-3-yl)oxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, quinoxaline derivatives have been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair . Additionally, the compound can interact with cell membranes, leading to changes in membrane permeability and cell signaling pathways .
Comparison with Similar Compounds
2-((6-Chloropyridazin-3-yl)oxy)quinoxaline can be compared with other similar compounds, such as:
2-((6-Chloropyridazin-3-yl)oxy)benzonitrile: This compound has a similar structure but with a benzonitrile ring instead of a quinoxaline ring.
2-((6-Chloropyridazin-3-yl)oxy)phenol: This compound has a phenol ring instead of a quinoxaline ring.
2-((6-Chloropyridazin-3-yl)oxy)pyridine: This compound has a pyridine ring instead of a quinoxaline ring.
Biological Activity
2-((6-Chloropyridazin-3-yl)oxy)quinoxaline is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of quinoxalines known for their potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various studies and research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a quinoxaline core substituted with a chloropyridazine moiety, which may enhance its biological efficacy.
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. A study highlighted that quinoxaline derivatives exhibit activity against various pathogens, including both gram-positive and gram-negative bacteria. The presence of halogen substituents, such as chlorine, can enhance the antimicrobial potency of these compounds .
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
Quinoxaline Derivative A | Antifungal (EC50 = 0.87 µg/mL against G. zeae) | |
Quinoxaline Derivative B | Antibacterial (inhibition of CPG2 secretion) |
Anticancer Activity
Research has indicated that quinoxaline derivatives have promising anticancer activity. For instance, a study synthesized various quinoxaline derivatives and evaluated their effects on tumor cell lines such as HCT116 (colon carcinoma), HepG2 (liver cancer), and MCF-7 (breast cancer). Certain compounds exhibited significant cytotoxic effects and induced apoptosis in cancer cells, suggesting the potential of quinoxalines as anticancer agents .
Key Findings:
- Compound VIIIc from the study showed significant disruption in the cell cycle at the G2/M phase in HCT116 cells.
- The IC50 values for some derivatives were reported to be as low as 10.27 µM against VEGFR-2, indicating strong inhibitory action relevant to cancer therapy .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets. The compound has been shown to inhibit key enzymes involved in tumor growth and proliferation, such as VEGFR-2. Additionally, its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or function .
Case Studies
- Antitumor Activity : In a comprehensive study involving multiple quinoxaline derivatives, this compound was assessed for its cytotoxic effects on various cancer cell lines. The results indicated that this compound could induce apoptosis and significantly inhibit cell growth.
- Antimicrobial Efficacy : A series of experiments demonstrated that the compound exhibited notable antimicrobial activity against both bacterial and fungal strains, with specific EC50 values indicating its potency compared to standard antibiotics .
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)oxyquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-5-6-11(17-16-10)18-12-7-14-8-3-1-2-4-9(8)15-12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGJRSAPRSGGBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=NN=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671827 | |
Record name | 2-[(6-Chloropyridazin-3-yl)oxy]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-80-1 | |
Record name | 2-[(6-Chloropyridazin-3-yl)oxy]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.